1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
Description
Historical Context of Heterocyclic Chemistry Research
Heterocyclic chemistry traces its origins to the early 19th century, marked by Luigi Valentino Brugnatelli’s isolation of alloxan from uric acid in 1818. This discovery laid the groundwork for recognizing cyclic structures containing non-carbon atoms as critical components of biological systems. By the mid-1800s, Johann Wolfgang Döbereiner’s identification of furfural from plant-derived formic acid distillation highlighted the natural prevalence of oxygen-containing heterocycles. The 20th century witnessed exponential growth in synthetic methodologies, driven by the demand for novel pharmaceuticals. For instance, the Fischer indole synthesis (1883) and Paal-Knorr pyrrole synthesis (1885) enabled systematic construction of nitrogenous heterocycles, which now constitute 59% of FDA-approved drugs. Modern techniques, such as palladium-catalyzed C–H functionalization, have further expanded access to complex architectures like 1,3,4-oxadiazole-piperidine hybrids.
Significance of 1,3,4-Oxadiazole Scaffolds in Medicinal Chemistry
The 1,3,4-oxadiazole ring, a five-membered di-azaheterocycle, has emerged as a privileged scaffold due to its dual hydrogen-bond acceptor sites and metabolic resistance. Its planar structure facilitates π-π stacking with aromatic amino acid residues, enhancing target affinity. For example, derivatives bearing sulfonamide-linked oxadiazoles exhibit nanomolar inhibition of carbonic anhydrase isoforms, while fluorinated analogs like compound 13 demonstrate 16–32-fold improved antibacterial activity against Staphylococcus aureus compared to early leads. The table below summarizes key pharmacological applications of 1,3,4-oxadiazole derivatives:
Research Evolution of Furan-Oxadiazole-Piperidine Conjugates
The fusion of furan, oxadiazole, and piperidine represents a strategic response to the need for polypharmacological agents. Early work focused on individual moieties: furan’s electron-rich aromatic system enabled charge-transfer interactions, while piperidine’s chair conformation provided spatial control over substituent orientation. The integration of 1,3,4-oxadiazole via palladium-catalyzed intramolecular C–N coupling, as demonstrated by Sashida et al., allowed efficient cyclization of cinnamamides into 2-quinolinone derivatives. Contemporary studies leverage these methods to synthesize tripartite conjugates, where the oxadiazole linker enhances solubility and the piperidine nitrogen facilitates salt bridge formation with aspartate or glutamate residues.
Pharmaceutical Relevance of Multi-Ring Heterocyclic Systems
Multi-ring heterocycles dominate drug discovery due to their ability to mimic endogenous ligands. Acridine and dibenzofuran derivatives, for instance, intercalate DNA or inhibit topoisomerases, respectively. The furan-oxadiazole-piperidine framework extends this paradigm by combining three distinct pharmacophoric elements:
- Furan : Enhances membrane permeability via lipophilic π-cloud interactions.
- 1,3,4-Oxadiazole : Confers rigidity and resistance to oxidative metabolism.
- Piperidine : Modulates basicity to optimize pH-dependent cellular uptake.
Such systems are particularly effective in kinase inhibition, where the oxadiazole’s nitrogens coordinate with ATP-binding site residues, while the piperidine’s flexibility accommodates conformational shifts during enzyme activation.
Rationale for Structural Integration of Furan, Oxadiazole, and Piperidine Moieties
The synergy between these moieties arises from complementary electronic and steric effects. Furan’s oxygen lone pairs participate in charge-assisted hydrogen bonds with Thr residues, as seen in COX-2 inhibitors. The 1,3,4-oxadiazole ring, with its electron-deficient character, stabilizes ground-state interactions via dipole-dipole forces, a feature exploited in Congo red displacement assays. Piperidine’s chair-to-boat transitions enable adaptive binding in allosteric pockets, a critical factor in overcoming resistance mutations. Molecular docking studies suggest that the title compound’s phenylacetyl group occupies hydrophobic clefts, while the oxadiazole-furan system polarizes adjacent water networks, enhancing binding entropy.
Properties
IUPAC Name |
1-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(12-14-4-2-1-3-5-14)22-9-6-15(7-10-22)18-20-21-19(25-18)16-8-11-24-13-16/h1-5,8,11,13,15H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZTBNHJXSMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,3,4-Oxadiazole Ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Coupling Reactions: The final step involves coupling the furan, oxadiazole, and piperidine moieties with the phenylethanone group using cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Research Findings and Data
Biological Activity
1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a furan ring, an oxadiazole ring, a piperidine ring, and a phenylethanone moiety. Its diverse structural components suggest a range of possible biological interactions.
Chemical Structure
The chemical formula for this compound is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Synthesized through cyclization reactions.
- Synthesis of the 1,3,4-Oxadiazole Ring : Involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.
- Piperidine Ring Formation : Achieved through nucleophilic substitution reactions involving piperidine.
Antimicrobial Activity
Research indicates that compounds containing furan and oxadiazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant inhibition against various bacterial strains and fungi .
Anticancer Properties
Recent investigations into furan-based derivatives have revealed their potential as anticancer agents. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle phases and activating pro-apoptotic pathways .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial/Anticancer |
| Similar furan-based derivative | 15 | Anticancer |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. It may modulate pathways related to inflammation and cell proliferation, contributing to its bioactivity .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with furan substitutions exhibited superior activity compared to their analogs .
- Cytotoxicity Assessment : In vitro assays on cancer cell lines showed that derivatives with furan and oxadiazole rings induced significant cytotoxic effects through apoptosis mechanisms involving mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
